molecular formula C19H16Cl2N4O3S B11486624 3-[({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate

3-[({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate

Cat. No.: B11486624
M. Wt: 451.3 g/mol
InChI Key: MPIRNFTZXJFCRV-UHFFFAOYSA-N
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Description

3-(2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and an acetate moiety

Preparation Methods

The synthesis of 3-(2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dichlorophenyl group via a substitution reaction. The final step often involves esterification to introduce the acetate group. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and the sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

3-(2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and dichlorophenyl-containing molecules. Compared to these, 3-(2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H16Cl2N4O3S

Molecular Weight

451.3 g/mol

IUPAC Name

[3-[[2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl] acetate

InChI

InChI=1S/C19H16Cl2N4O3S/c1-11(26)28-14-5-3-4-13(9-14)22-17(27)10-29-19-24-23-18(25(19)2)15-7-6-12(20)8-16(15)21/h3-9H,10H2,1-2H3,(H,22,27)

InChI Key

MPIRNFTZXJFCRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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